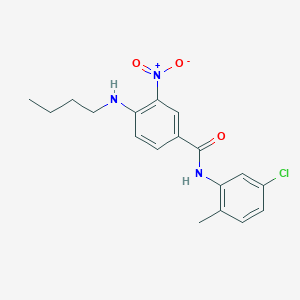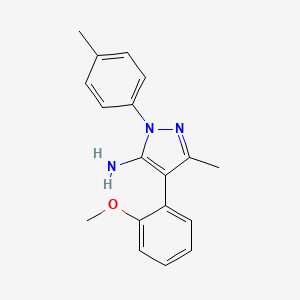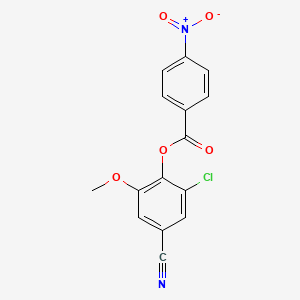
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide
描述
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a butylamino group, a chloro-substituted methylphenyl group, and a nitrobenzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methylphenylamine, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitro-substituted intermediate is then reacted with butylamine to form the desired amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-aminobenzamide.
Substitution: 4-(butylamino)-N-(5-hydroxy-2-methylphenyl)-3-nitrobenzamide.
Oxidation: Corresponding oxides or hydroxylamines of the butylamino group.
科学研究应用
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with biological macromolecules. The butylamino group may enhance the compound’s binding affinity to specific targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-(butylamino)-N-(5-hydroxy-2-methylphenyl)-3-nitrobenzamide: A derivative with a hydroxyl group replacing the chloro group.
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-hydroxybenzamide: A derivative with a hydroxyl group replacing the nitro group.
Uniqueness
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a butylamino group allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-4-9-20-15-8-6-13(10-17(15)22(24)25)18(23)21-16-11-14(19)7-5-12(16)2/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYNPCUJDGGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE](/img/structure/B4202834.png)
![4-ethyl-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B4202840.png)

![2-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4202850.png)
![1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B4202857.png)
![1-ethyl-3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4202863.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4202868.png)
![6,8-dimethoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4202871.png)
![N,N-diethyl-4-{[(2-thienylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4202877.png)

![9-(2-bromo-4,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4202896.png)
![2-fluoro-N-{2-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4202904.png)

![4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4202917.png)
